molecular formula C14H20ClNO B113696 3-Piperidinopropiophenone hydrochloride CAS No. 886-06-6

3-Piperidinopropiophenone hydrochloride

Katalognummer: B113696
CAS-Nummer: 886-06-6
Molekulargewicht: 253.77 g/mol
InChI-Schlüssel: XIROGEVVNHGHFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

Eigenschaften

IUPAC Name

1-phenyl-3-piperidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15;/h1,3-4,7-8H,2,5-6,9-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIROGEVVNHGHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237193
Record name 3-Piperidinopropiophenone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886-06-6
Record name 3-Piperidinopropiophenone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinopropiophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Piperidinopropiophenone hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Piperidinopropiophenone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-benzoylethyl)piperidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.771
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1-PHENYL-3-(PIPERIDIN-1-YL)PROPAN-1-ONE HYDROCHLORIDE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHK6YP2A9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Piperidinopropiophenone hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Piperidinopropiophenone hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Piperidinopropiophenone hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Piperidinopropiophenone hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Piperidinopropiophenone hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Piperidinopropiophenone hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action for 3-Piperidinopropiophenone hydrochloride derivatives as muscle relaxants?

A1: Research suggests that this compound derivatives, like tolperisone, primarily act by inhibiting the activity of the gamma motor neuron pathway originating in the mesencephalic reticular formation. [] This inhibition leads to a reduction in muscle spasticity and rigidity. []

Q2: Are there any notable structure-activity relationships within the this compound class of compounds?

A2: Yes, studies indicate that modifications to the basic structure of this compound can influence its pharmacological activity. For instance, adding methyl groups at specific positions, such as in Mydocalm (2,4'-dimethyl-3-piperidinopropiophenone hydrochloride) and its derivatives, has been shown to impart antagonistic effects against slow-reacting substance of anaphylaxis (SRS-A). [] Further research on the impact of various substitutions on activity, potency, and selectivity is crucial for optimizing therapeutic applications.

Q3: What preclinical models have been used to study the efficacy of this compound derivatives?

A3: Various animal models have been employed to investigate the efficacy of this compound derivatives. For example, Tolperisone's muscle relaxant properties were assessed in mice and rats using pharmacological tests inducing muscle rigidity and convulsions. [] Additionally, its effects on decerebrated rigidity were studied in cats. [] These models provide valuable insights into the compound's potential therapeutic benefits.

Q4: Has the pharmacokinetic profile of any this compound derivative been investigated in humans?

A4: Yes, the pharmacokinetics of eperisone hydrochloride (4'-ethyl-2-methyl-3-piperidinopropiophenone hydrochloride) have been studied in humans. [] While the specific details of absorption, distribution, metabolism, and excretion were not provided in the abstract, this research indicates an interest in understanding the compound's behavior within the human body.

Q5: Have any clinical trials been conducted to evaluate the efficacy and safety of this compound derivatives for treating specific conditions?

A5: A randomized, double-blind clinical trial was conducted to assess the efficacy and safety of eperisone hydrochloride in patients with acute low back pain and muscle spasticity. [] The study compared eperisone to thiocolchicoside and found both medications to have comparable analgesic and muscle relaxant effects. [] This highlights the potential of eperisone hydrochloride as a treatment option for low back pain.

Q6: Has this compound or its derivatives shown any potential for allergic reactions?

A6: While not directly related to this compound, research has identified its derivative, dyclonine hydrochloride (4'-butoxy-3-piperidinopropiophenone hydrochloride), as a potential allergen. [, ] Cases of allergic contact dermatitis have been reported after topical application of dyclonine-containing products. [, ] This highlights the importance of considering potential allergic reactions when developing and utilizing this compound derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.